molecular formula C7H8N2 B3301660 1-(but-3-yn-1-yl)-1H-imidazole CAS No. 911398-07-7

1-(but-3-yn-1-yl)-1H-imidazole

Cat. No.: B3301660
CAS No.: 911398-07-7
M. Wt: 120.15 g/mol
InChI Key: HPNGAKRZCAWRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(but-3-yn-1-yl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the but-3-yn-1-yl group introduces an alkyne functionality, which can significantly influence the compound’s reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(but-3-yn-1-yl)-1H-imidazole can be synthesized through various synthetic routes. One common method involves the alkylation of imidazole with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(but-3-yn-1-yl)-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form various oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated analogs.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Products may include alcohols, ketones, or carboxylic acids.

    Reduction: Saturated imidazole derivatives.

    Substitution: Halogenated imidazoles or amine-substituted imidazoles.

Scientific Research Applications

1-(but-3-yn-1-yl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(but-3-yn-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and labeling studies. The imidazole ring can interact with various enzymes and receptors, influencing biological pathways and exhibiting pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(but-3-yn-1-yl)-1H-pyrrole
  • 1-(but-3-yn-1-yl)-1H-pyrazole
  • 1-(but-3-yn-1-yl)-1H-triazole

Uniqueness

1-(but-3-yn-1-yl)-1H-imidazole is unique due to the combination of the imidazole ring and the alkyne functionality. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

IUPAC Name

1-but-3-ynylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-3-5-9-6-4-8-7-9/h1,4,6-7H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNGAKRZCAWRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of but-3-ynyl 4-methylbenzenesulfonate (1.04 g), imidazole (573 mg) and K2CO3 (3.88 g) in 2-butanone (10 mL) was heated to reflux overnight. Work-up (DCM, H2O), drying (Na2SO4) and concentration gave 1-(but-3-ynyl)-1H-imidazole (501 mg).
Quantity
1.04 g
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reactant
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Quantity
573 mg
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reactant
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3.88 g
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reactant
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10 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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